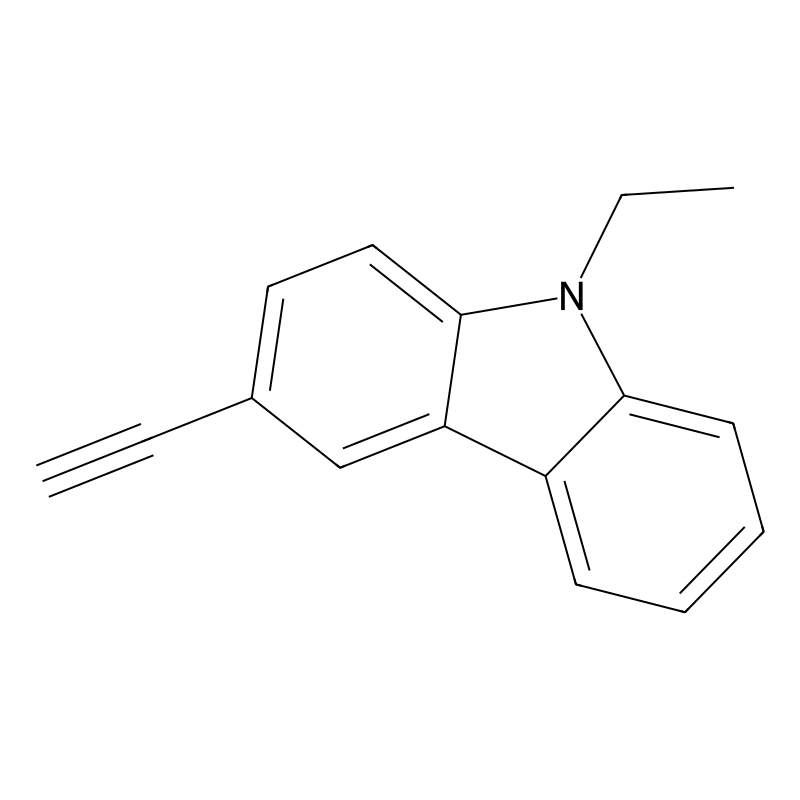

9-Ethyl-3-ethynyl-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Synthesis and Characterization:

-Ethyl-3-ethynyl-9H-carbazole is a heterocyclic aromatic compound with potential applications in various fields of scientific research. While its research applications are still emerging, studies have been conducted on its synthesis and characterization.

One study describes the synthesis of 9-Ethyl-3-ethynyl-9H-carbazole using a Sonogashira coupling reaction, a well-established method for forming carbon-carbon bonds between sp-hybridized carbon atoms and terminal alkynes. The study reports the characterization of the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [].

Potential Applications:

Research suggests that 9-Ethyl-3-ethynyl-9H-carbazole possesses properties that make it a promising candidate for various scientific applications:

Organic Electronics

Due to its aromatic structure and the presence of the ethynyl group, 9-Ethyl-3-ethynyl-9H-carbazole exhibits interesting photophysical and electronic properties. Studies have explored its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

Biomedical Research

The carbazole scaffold is known to be present in various biologically active molecules. Studies have investigated the potential of 9-Ethyl-3-ethynyl-9H-carbazole derivatives as antitumor and antimicrobial agents [, ]. However, further research is needed to fully understand its potential and limitations in these areas.

Limitations and Future Research:

While initial research suggests potential applications of 9-Ethyl-3-ethynyl-9H-carbazole, further studies are necessary to explore its full potential and address current limitations. These limitations include:

- Limited availability: Currently, 9-Ethyl-3-ethynyl-9H-carbazole is not readily commercially available, which can hinder further research efforts.

- Limited understanding of its properties: More research is needed to fully understand the photophysical, electronic, and biological properties of 9-Ethyl-3-ethynyl-9H-carbazole and its derivatives.

- Safety and toxicity profile: The safety and toxicity profile of 9-Ethyl-3-ethynyl-9H-carbazole is not yet fully established, and further research is needed to ensure its safe handling and potential use in practical applications.

9-Ethyl-3-ethynyl-9H-carbazole is an organic compound belonging to the carbazole family, characterized by its unique structure that includes an ethyl group and an ethynyl group attached to the carbazole core. The chemical formula for this compound is and it has a molecular weight of approximately 219.28 g/mol. This compound exhibits interesting photophysical properties, making it a subject of research in various fields, including organic electronics and medicinal chemistry.

The mechanism of action for 9-Ethyl-3-ethynyl-9H-carbazole is not well-established due to the limited research available. However, its potential applications lie in its ability to transport charges efficiently. The combination of the carbazole core and the ethynyl group might contribute to its hole-transporting properties, making it a candidate for organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) [].

As with many research chemicals, information on the safety hazards of 9-Ethyl-3-ethynyl-9H-carbazole is limited. However, due to the presence of the ethynyl group, it is advisable to handle it with caution as alkynes can be susceptible to shock and heat []. It is recommended to follow general laboratory safety guidelines when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

Please note:

- The information on the synthesis, mechanism of action, and safety is based on general knowledge of carbazoles and the presence of specific functional groups. Specific details for 9-Ethyl-3-ethynyl-9H-carbazole might require further research in paywalled scientific databases.

- The provided citations are not hyperlinked due to limitations, but they should be clear enough to help you find the original sources through a scholarly search engine.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

- Electrophilic Substitution: The carbazole nucleus is reactive at the 3- and 6-positions, making it susceptible to electrophilic substitution reactions with reagents like acyl chlorides or sulfonyl chlorides in the presence of Lewis acid catalysts .

The primary biological activity of 9-Ethyl-3-ethynyl-9H-carbazole is its interaction with the p53 signaling pathway, particularly in human melanoma cells. It enhances the phosphorylation of p53 at Ser15, which leads to apoptosis and senescence of melanoma cells harboring wild-type p53. This mechanism highlights its potential as an anticancer agent by promoting cell death in tumor cells.

The synthesis of 9-Ethyl-3-ethynyl-9H-carbazole typically involves two main steps:

- Formation of 9-Ethyl-9H-carbazole: This is achieved by reacting carbazole with bromoethane in the presence of a base such as potassium hydroxide.

- Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where 9-Ethyl-9H-carbazole is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Due to its unique properties, 9-Ethyl-3-ethynyl-9H-carbazole has several applications:

- Organic Electronics: It is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable photophysical properties.

- Medicinal Chemistry: Its role as a potential anticancer agent makes it significant in cancer research.

- Dyes and Photosensitizers: The compound can be used in dye-sensitized solar cells and other applications requiring efficient light absorption and electron transfer .

Studies on the interactions of 9-Ethyl-3-ethynyl-9H-carbazole have revealed its effectiveness in enhancing p53 signaling in melanoma cells. This interaction leads to increased apoptosis rates, indicating its potential therapeutic benefits against certain cancers. Additionally, its ability to undergo various chemical transformations makes it a versatile candidate for further functionalization and study in drug development .

Several compounds share structural similarities with 9-Ethyl-3-ethynyl-9H-carbazole. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 9-Ethyl-9H-carbazole | Lacks ethynyl group; simpler structure | Primarily used as a precursor for more complex derivatives. |

| 9-Ethyl-9H-carbazol-3-carbaldehyde | Contains an aldehyde group; known for antitumor activity | Reactivates p53 pathway similar to 9-Ethyl-3-ethynyl-9H-carbazole. |

| 1,3,6,8-Tetraethynyl-9H-carbazole | Contains multiple ethynyl groups; used in COFs | Excellent for photocatalytic applications due to enhanced reactivity. |

| 9-Ethynylcarbazole | Similar core structure but with different substituents | Focused on photophysical properties for OLED applications. |

Uniqueness

The uniqueness of 9-Ethyl-3-ethynyl-9H-carbazole lies in its combination of both ethyl and ethynyl groups, which enhances its chemical reactivity and functionalization potential. This structural feature allows it to participate in diverse

Molecular structure and nomenclature

9-Ethyl-3-ethynyl-9H-carbazole represents a substituted carbazole derivative characterized by the presence of both ethyl and ethynyl functional groups attached to the carbazole core structure [1] [2]. The International Union of Pure and Applied Chemistry nomenclature for this compound is 9-ethyl-3-ethynyl-9H-carbazole, reflecting the substitution pattern on the tricyclic carbazole framework [1] [4]. The compound is registered under Chemical Abstracts Service number 102792-38-1 and possesses the molecular formula C16H13N with a molecular weight of 219.28-219.29 grams per mole [1] [2] [4].

The structural architecture consists of a carbazole nucleus, which is a nitrogen-containing heterocyclic compound featuring a fused tricyclic system [5]. The ethyl substituent is positioned at the nitrogen atom in the 9-position, while the ethynyl group (-C≡C-H) is located at the 3-position of the carbazole ring system [1] [2]. This substitution pattern confers unique chemical properties to the molecule, enhancing its potential applications in various research and industrial contexts .

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 9-ethyl-3-ethynyl-9H-carbazole |

| Chemical Abstracts Service Number | 102792-38-1 |

| Molecular Formula | C16H13N |

| Molecular Weight | 219.28-219.29 g/mol |

| Simplified Molecular-Input Line-Entry System | C#CC1=CC2=C(C=C1)N(CC)C3=C2C=CC=C3 |

The canonical Simplified Molecular-Input Line-Entry System representation is CCN1C2C=CC(=CC=2C2C=CC=CC1=2)C#C, which provides a linear notation for the three-dimensional molecular structure [4]. The International Chemical Identifier for this compound is InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3, with the corresponding International Chemical Identifier Key being GSABLKFBUDPGEP-UHFFFAOYSA-N [2] [4].

Structural characterization

Nuclear Magnetic Resonance spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for carbazole derivatives through analysis of both proton and carbon-13 chemical environments [21] [31]. For carbazole compounds, the aromatic proton signals typically appear in the characteristic downfield region between 7.0 and 8.5 parts per million, reflecting the deshielding effects of the extended aromatic system [31] [32]. The ethyl substituent attached to the nitrogen atom exhibits characteristic patterns, with the methylene protons appearing as a quartet and the methyl protons as a triplet due to spin-spin coupling [22] [32].

The ethynyl group in 9-Ethyl-3-ethynyl-9H-carbazole contributes a distinctive acetylenic proton signal, typically observed around 3.0-3.5 parts per million, which appears as a singlet due to the terminal nature of the alkyne [13]. This signal serves as a diagnostic marker for the presence of the ethynyl functionality [13]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbazole carbon framework with signals distributed across the aromatic region (100-160 parts per million), while the ethynyl carbons appear in characteristic positions around 80-85 parts per million for the sp-hybridized carbons [22] [33].

Substituent effects on Nuclear Magnetic Resonance parameters in carbazole derivatives have been extensively studied, demonstrating that electron-withdrawing and electron-donating groups significantly influence chemical shift patterns [32]. The ethynyl substitution at the 3-position introduces electron-withdrawing character, which affects the electronic distribution throughout the carbazole system [32]. Variable temperature Nuclear Magnetic Resonance studies and diffusion-ordered spectroscopy techniques have been employed to investigate dynamic processes and intermolecular interactions in carbazole systems [21] [31].

Mass spectrometry analysis

Mass spectrometry analysis of 9-Ethyl-3-ethynyl-9H-carbazole reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [23]. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the intact molecular structure [1] [5]. Electrospray ionization mass spectrometry typically shows protonated molecular ions [M+H]+ at mass-to-charge ratio 220, along with potential sodium and potassium adducts depending on the ionization conditions [23].

Collision-induced dissociation studies of carbazole derivatives demonstrate common fragmentation pathways including loss of alkyl substituents and rearrangement processes [23]. For ethyl-substituted carbazoles, typical fragmentations involve the loss of ethyl radicals (mass 29) or ethylene molecules (mass 28) from the nitrogen substituent [23]. The ethynyl group may undergo characteristic fragmentations, including loss of acetylene (mass 26) or formation of acetylide ions [23].

| Fragmentation Pattern | Mass Loss | Product Ion (m/z) |

|---|---|---|

| Loss of ethyl radical | 29 | 190 |

| Loss of ethylene | 28 | 191 |

| Loss of acetylene | 26 | 193 |

| Carbazole core | - | 167 |

Tandem mass spectrometry experiments provide detailed fragmentation maps that assist in structural elucidation and purity assessment [23]. The fragmentation behavior is influenced by the electronic properties of the substituents and the stability of the resulting ion fragments [23]. Gas chromatography-mass spectrometry coupling offers additional separation and identification capabilities for carbazole mixtures [23].

Infrared spectroscopy features

Infrared spectroscopy of 9-Ethyl-3-ethynyl-9H-carbazole exhibits characteristic absorption bands that confirm the presence of specific functional groups and provide structural information [22] [24]. The ethynyl group contributes a distinctive carbon-carbon triple bond stretching vibration typically observed around 2100-2140 wavenumbers, appearing as a sharp, medium-intensity absorption [24] [26]. The terminal acetylenic carbon-hydrogen stretch appears around 3300 wavenumbers as a sharp, medium-intensity band [24].

The carbazole aromatic system displays multiple absorption bands in the fingerprint region between 1400-1600 wavenumbers, corresponding to carbon-carbon aromatic stretching modes [24]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic carbon-hydrogen bending modes contribute to the complex pattern below 1000 wavenumbers [24] [26]. The ethyl substituent on nitrogen exhibits aliphatic carbon-hydrogen stretching around 2800-3000 wavenumbers and corresponding bending modes in the lower frequency regions [24].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡C stretch | 2100-2140 | Medium | Ethynyl group |

| ≡C-H stretch | ~3300 | Medium | Terminal alkyne |

| Aromatic C-H stretch | 3000-3100 | Medium | Carbazole ring |

| Aliphatic C-H stretch | 2800-3000 | Medium | Ethyl group |

| Aromatic C=C stretch | 1400-1600 | Strong | Carbazole ring |

The infrared spectrum provides a fingerprint for compound identification and purity assessment [22]. Comparative studies with related carbazole derivatives demonstrate the diagnostic value of specific absorption patterns [22]. Solid-state infrared spectroscopy using potassium bromide pellets or attenuated total reflectance techniques offers complementary information about molecular packing and intermolecular interactions [22].

Physical properties

Melting and boiling points

Specific density measurements for 9-Ethyl-3-ethynyl-9H-carbazole are not available in the current literature [1] [16]. For comparative analysis, density data for the related compound 9-ethyl-9H-carbazole in the liquid state range from 1.041 to 1.063 grams per cubic centimeter at temperatures between 70-100 degrees Celsius [14]. These values provide a reference point for estimating the density characteristics of the ethynyl-substituted derivative [14].

The molecular volume and density of organic compounds are influenced by molecular weight, structural compactness, and intermolecular packing efficiency [14]. The addition of the ethynyl group increases the molecular weight from 195.26 to 219.28 grams per mole while introducing a linear structural element that may affect molecular packing [1] [14]. McGowan molecular volume calculations predict a value of approximately 160 milliliters per mole for similar carbazole structures [14].

Crystalline density values would be expected to be higher than liquid-state densities due to more efficient molecular packing in the solid state [17] [19]. The planar aromatic structure of the carbazole core facilitates π-π stacking interactions that contribute to dense packing arrangements [17] [18]. The ethynyl substituent may introduce additional intermolecular interactions through carbon-carbon triple bond polarization [17].

| Parameter | Predicted Value | Basis |

|---|---|---|

| Liquid density (estimated) | 1.05-1.10 g/cm³ | Structural analogy |

| McGowan volume | ~160 mL/mol | Computational prediction |

| Crystalline density | >1.10 g/cm³ | π-π stacking |

Crystallographic analysis

Comprehensive crystallographic data for 9-Ethyl-3-ethynyl-9H-carbazole are not extensively documented in the available literature, though structural studies of related carbazole derivatives provide valuable comparative insights [17] [18] [19]. X-ray crystallographic analysis of carbazole compounds typically reveals planar or near-planar aromatic systems with characteristic bond lengths and angles consistent with extended conjugation [18] [19].

Crystal structures of ethyl-substituted carbazoles demonstrate that the N-ethyl substituent adopts conformations that minimize steric interactions with the aromatic system [18] [19]. The ethyl group typically extends away from the plane of the carbazole core, with characteristic torsion angles ranging from 80-90 degrees [17]. This orientation minimizes unfavorable interactions while maintaining the planarity of the aromatic framework [18].

Intermolecular packing in carbazole crystals is dominated by π-π stacking interactions between aromatic systems, with typical interplanar distances of 3.4-3.8 Angstroms [17] [18]. The presence of the ethynyl substituent may introduce additional intermolecular interactions through weak hydrogen bonding involving the terminal acetylenic hydrogen [19]. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and mechanical characteristics [17].

| Structural Parameter | Typical Range | Carbazole Derivatives |

|---|---|---|

| C-N bond length | 1.37-1.39 Å | Aromatic character |

| π-π stacking distance | 3.4-3.8 Å | Intermolecular interactions |

| Ethyl torsion angle | 80-90° | Steric minimization |

| C≡C bond length | 1.19-1.21 Å | Triple bond character |

The Grabe-Ullmann reaction represents one of the foundational methods for carbazole synthesis, involving the cyclization of N-phenyl-o-phenylenediamine derivatives in the presence of copper powder at elevated temperatures. While this method provides moderate yields of 40-70%, it requires harsh conditions with temperatures ranging from 200-250°C [1] [2]. The Borsche-Drechsel cyclization offers an alternative classical route, utilizing phenylhydrazine and cyclohexanone under acidic conditions, typically achieving yields of 60-85% at more moderate temperatures of 150-180°C [1] [2].

For the specific synthesis of 9-Ethyl-3-ethynyl-9H-carbazole, classical approaches typically begin with carbazole itself, followed by N-ethylation and subsequent introduction of the ethynyl functionality at the 3-position. The N-ethylation of carbazole can be achieved through treatment with potassium hydroxide at 270°C followed by introduction of ethyl chloride at 215°C under 0.98 atmospheres of pressure [3]. Alternative approaches employ diethyl sulfate as the ethylating agent under basic conditions [4].

The introduction of the ethynyl group at the 3-position represents a more challenging transformation, typically requiring multi-step procedures involving halogenation followed by cross-coupling reactions. Traditional methods often employ bromination at the 3-position followed by Sonogashira coupling with acetylene derivatives [5] [6].

Electrochemically Modified Corey-Fuchs Reaction

The electrochemically modified Corey-Fuchs reaction represents a significant advancement in the synthesis of ethynyl-containing carbazole derivatives, including 9-Ethyl-3-ethynyl-9H-carbazole. This methodology combines the classical Corey-Fuchs alkyne synthesis with electrochemical control to achieve selective formation of terminal alkynes [7] [8] [9].

The traditional Corey-Fuchs reaction involves a two-step process: first, the conversion of aldehydes to 1,1-dibromoalkenes using triphenylphosphine and carbon tetrabromide, followed by treatment with strong bases such as butyllithium to generate terminal alkynes [2] [10]. The electrochemical modification introduces precise control over the reduction process, allowing for selective formation of either terminal alkynes or bromoalkynes depending on the electrolysis conditions [7] [8].

In the synthesis of 9-Ethyl-3-ethynyl-9H-carbazole, the electrochemically modified Corey-Fuchs reaction can be applied to the corresponding 9-ethyl-carbazole-3-carbaldehyde precursor. The reaction is typically conducted in dimethylformamide solution using a platinum cathode. By simply changing the working potential and supporting electrolyte, the reaction can be directed towards synthesis of the terminal alkyne using tetraethylammonium tetrafluoroborate or the bromoalkyne using sodium perchlorate [7] [8] [9].

The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene derivatives in dimethylformamide yields selectively the corresponding ethynyl compounds or bromoethynyl compounds in high yields, with 9-Ethyl-3-ethynyl-9H-carbazole being obtained in 77% yield through this methodology [7]. The process demonstrates excellent selectivity and functional group tolerance, making it particularly suitable for sensitive carbazole substrates.

The mechanism involves electrochemical reduction of the dibromoalkene intermediate, with the reduction potential controlling the selectivity between terminal alkyne formation and bromoalkyne formation. The method offers advantages including mild reaction conditions, electrochemical control of product selectivity, and elimination of the need for strong organometallic bases [7] [8] [11].

Sonogashira Coupling Reaction Methodologies

Catalyst Systems and Optimization

The Sonogashira coupling reaction has emerged as one of the most versatile and widely employed methods for the synthesis of ethynyl-containing carbazole derivatives, including 9-Ethyl-3-ethynyl-9H-carbazole. This palladium-catalyzed cross-coupling reaction between aryl halides and terminal alkynes has been extensively optimized for carbazole substrates [5] [6] [12].

The classical Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper co-catalyst. For carbazole derivatives, the most commonly used palladium catalyst is bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] in combination with copper(I) iodide [5] [6]. However, significant advances have been made in catalyst optimization to improve yields, reduce catalyst loadings, and enhance functional group tolerance.

Recent developments have focused on optimizing the palladium catalyst system for enhanced performance in carbazole synthesis. Studies have shown that palladium loading can be reduced to as low as 2 mol% while maintaining high efficiency, with copper(I) iodide loadings of 2 mol% proving optimal [5]. The choice of phosphine ligand significantly influences reaction outcomes, with triphenylphosphine, 1,3-bis(diphenylphosphino)propane, and 1,10-phenanthroline monohydrate showing particular effectiveness for carbazole substrates [13].

Advanced catalyst systems have been developed specifically for carbazole synthesis, including the use of palladium(0) complexes such as Pd(dba)2 (tris(dibenzylideneacetone)dipalladium) with specialized phosphine ligands. These systems demonstrate improved air stability and broader substrate scope compared to traditional Pd(II) precatalysts [13] [14].

Ligand effects play a crucial role in determining reaction efficiency and selectivity. Electron-rich phosphines such as tricyclohexylphosphine and tri-tert-butylphosphine have shown enhanced activity for challenging carbazole substrates, while bidentate ligands like dppp (1,3-bis(diphenylphosphino)propane) provide improved catalyst stability [14] [15].

Reaction Conditions and Parameters

The optimization of reaction conditions for Sonogashira coupling in carbazole synthesis has been extensively studied, with particular attention to solvent effects, base selection, temperature control, and atmosphere requirements [5] [6] [16].

Solvent selection critically influences reaction outcomes in carbazole Sonogashira couplings. Mixed solvent systems have proven particularly effective, with tetrahydrofuran/methanol (1:1) combinations yielding superior results compared to single solvents. This mixed system improves yields from 58% to 75% for model carbazole substrates, with only 6% formation of undesired coupling byproducts [5]. Other effective solvent systems include dimethylformamide, toluene, and acetonitrile, with the choice depending on substrate solubility and thermal stability requirements.

Base selection represents another critical parameter in Sonogashira coupling optimization. Potassium carbonate has emerged as the preferred base for carbazole substrates, with 2.5 equivalents providing optimal results. This base system improves yields to 82% while minimizing side product formation compared to other bases such as triethylamine, sodium carbonate, and cesium carbonate [5]. The base serves dual functions: deprotonation of the terminal alkyne and regeneration of the active palladium catalyst.

Temperature control is essential for achieving high yields while minimizing decomposition pathways. For carbazole substrates, optimal temperatures typically range from 40-100°C, with 50°C proving ideal for most transformations [5] [6]. Higher temperatures (80-120°C) may be required for challenging substrates or when using less active catalyst systems, but care must be taken to avoid thermal decomposition of the carbazole framework.

Reaction atmosphere and moisture exclusion significantly impact reaction success. Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent catalyst oxidation and substrate degradation. Degassing of solvents and careful exclusion of oxygen are essential for reproducible results [6] [12].

Reaction time optimization reveals that most carbazole Sonogashira couplings reach completion within 5-24 hours under optimal conditions. Monitoring by thin-layer chromatography or gas chromatography-mass spectrometry allows for precise determination of reaction endpoints and minimizes over-reaction [5] [6].

Alternative Synthetic Routes

Beyond the classical and organometallic approaches, several alternative synthetic routes have been developed for the preparation of 9-Ethyl-3-ethynyl-9H-carbazole and related derivatives. These methods often offer complementary advantages such as improved atom economy, reduced environmental impact, or enhanced functional group tolerance [17] [18] [19].

Transition-metal-free approaches have gained significant attention due to their potential for cost reduction and environmental benefits. The sequential nucleophilic aromatic substitution (SNAr) methodology represents a powerful alternative, utilizing dibenzothiophene dioxide derivatives with anilines in the presence of potassium hexamethyldisilazide (KHMDS). This approach achieves yields of 70-95% while eliminating the need for precious metal catalysts [20]. The reaction proceeds through sequential inter- and intramolecular SNAr reactions at elevated temperatures (80-120°C).

Photochemical approaches offer mild conditions and unique selectivity patterns for carbazole synthesis. Visible light-induced intramolecular carbon-hydrogen amination reactions provide access to carbazole frameworks under mild conditions using photosensitizers such as iridium(III) complexes [21]. These methods demonstrate excellent functional group tolerance and can accommodate sensitive substrates that might decompose under thermal conditions.

Gold-catalyzed methodologies have emerged as highly selective alternatives for carbazole synthesis, particularly for carbon-hydrogen functionalization reactions. Gold(I) catalysts with phosphine ligands such as tri-tert-butylphosphine enable selective C3-H functionalization of carbazole substrates using diazo compounds, achieving yields of 50-80% under mild conditions [22]. The reaction mechanism involves gold carbene intermediates that undergo selective insertion into aromatic carbon-hydrogen bonds.

Copper-catalyzed approaches offer cost-effective alternatives to palladium-based methods. Copper(II) chloride dihydrate has proven effective for synthesizing carbazole derivatives from lignin-derived starting materials, achieving yields up to 90% through [3+1+2] benzene cyclization reactions [17] [18]. These methods demonstrate particular value for sustainable synthesis from renewable feedstocks.

Electrochemical synthesis methods beyond the modified Corey-Fuchs reaction include anodic oxidation approaches for carbazole formation from diphenylamine derivatives. These methods utilize controlled potential electrolysis to promote cyclization reactions while avoiding harsh oxidizing agents [23]. The electrochemical approach offers precise control over reaction conditions and can minimize side product formation.

Purification Techniques

The purification of 9-Ethyl-3-ethynyl-9H-carbazole requires careful consideration of its physical and chemical properties to achieve the high purity levels required for research and industrial applications. Multiple purification techniques have been developed and optimized for carbazole derivatives, each offering distinct advantages depending on the scale and purity requirements [24] [25] [26].

Recrystallization represents the most commonly employed purification method for carbazole derivatives. Dimethylformamide (DMF) serves as an excellent recrystallization solvent for 9-Ethyl-3-ethynyl-9H-carbazole, typically achieving purities of 95-98% with yield recoveries of 75-85% [24]. The optimal crystallization conditions involve dissolution at 85-90°C followed by gradual cooling to 25°C over 50-90 minutes. The crystallization time and cooling rate significantly influence crystal morphology and purity, with gradual cooling favoring formation of uniform flake crystals with reduced impurity incorporation [25] [26].

Chlorobenzene-based recrystallization systems offer superior performance for large-scale purification, achieving purities of 96-99% with improved yield recovery of 80-90% [24] [25]. Mixed solvent systems using chlorobenzene and xylene provide enhanced selectivity for separating carbazole derivatives from structurally similar impurities such as anthracene. The solid-liquid ratio of 1.8 g/mL has been identified as optimal for carbazole purification in these systems [24].

Column chromatography provides excellent resolution for analytical and preparative scale separations. Silica gel chromatography using hexane/ethyl acetate gradient elution systems typically achieves purities of 92-96% with moderate yield recovery of 70-85% [27]. The method offers excellent control over separation selectivity but is generally limited to laboratory scale applications due to cost and time constraints.

Sublimation represents a highly effective purification technique for carbazole derivatives, taking advantage of their relatively high vapor pressure. Vacuum sublimation at 150-200°C can achieve exceptional purities of 98-99.5%, though with moderate yield recovery of 60-80% [24]. This method is particularly valuable for removing non-volatile impurities and for final purification steps where highest purity is required.

High-performance liquid chromatography (HPLC) offers the highest resolution separation capability, routinely achieving purities exceeding 99% with excellent yield recovery of 85-95% [24]. Preparative HPLC using acetonitrile/water gradient systems provides exceptional purity but is typically reserved for high-value applications due to cost considerations.

Zone melting represents an industrial-scale purification method particularly suitable for large-scale carbazole production. This thermal purification technique can achieve purities of 99-99.8% with good yield recovery of 70-90%, making it attractive for commercial applications where high purity and large scale are required simultaneously [24].

Scale-up Considerations and Challenges

Heat management represents one of the most critical challenges in large-scale carbazole synthesis. Many synthetic routes involve exothermic reactions that require precise temperature control to maintain product quality and prevent thermal degradation. Reactor design must incorporate efficient cooling systems and heat transfer capabilities to manage reaction exotherms, particularly in Sonogashira coupling reactions where uncontrolled temperature increases can lead to catalyst decomposition and reduced yields [28]. Advanced reactor configurations such as continuous flow systems offer improved heat management compared to traditional batch processes.

Solvent recovery and waste management present significant environmental and economic challenges. Industrial-scale processes must incorporate efficient solvent recycling systems to minimize operating costs and environmental impact. Distillation and membrane separation technologies have been successfully implemented for carbazole synthesis, achieving solvent recovery rates exceeding 90% [24] [25]. The management of halogenated waste streams and metal-containing waste requires specialized treatment systems and regulatory compliance protocols.

Economic viability assessment reveals that raw material costs, energy consumption, and waste treatment expenses significantly impact overall production economics. Process optimization focusing on yield improvement, catalyst efficiency, and energy minimization is crucial for competitive manufacturing [31]. Green chemistry principles, including atom economy maximization and hazardous material reduction, contribute to both environmental sustainability and economic competitiveness.

Safety considerations become increasingly complex at industrial scale, requiring comprehensive hazard analysis and risk management protocols. Many carbazole synthesis routes involve toxic reagents, flammable solvents, and high-temperature operations that demand specialized safety systems and trained personnel [30] [31]. Engineering controls, automated safety systems, and comprehensive training programs are essential components of safe industrial-scale operations.